
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
生化学的および生理学的効果
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also activate the p53 pathway and induce apoptosis. In addition, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
実験室実験の利点と制限
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
合成法
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
科学的研究の応用
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
特性
CAS番号 |
14090-52-9 |
|---|---|
製品名 |
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
分子式 |
C14H12O7 |
分子量 |
292.24 g/mol |
IUPAC名 |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
InChIキー |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
正規SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
同義語 |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



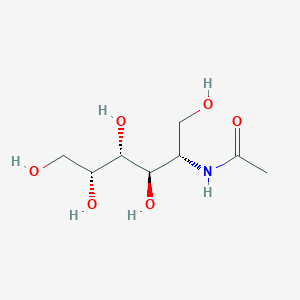
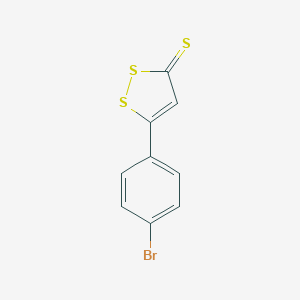
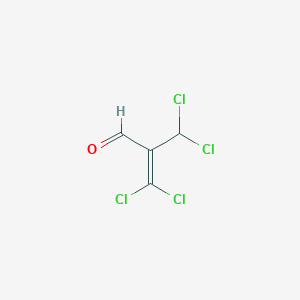
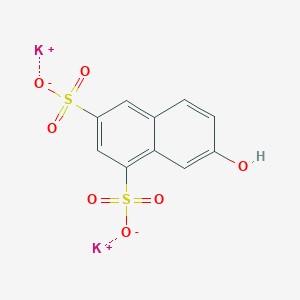
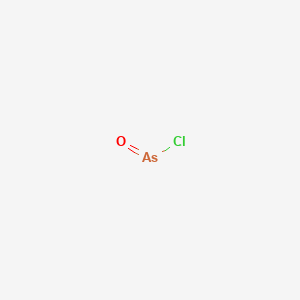
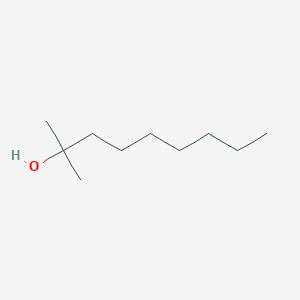
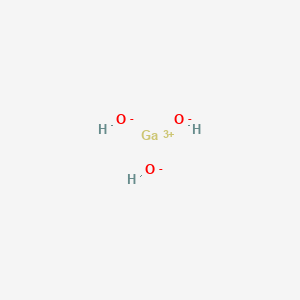
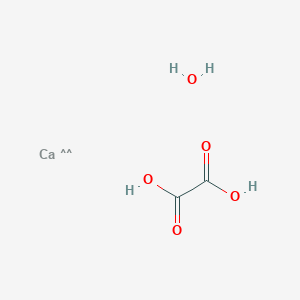

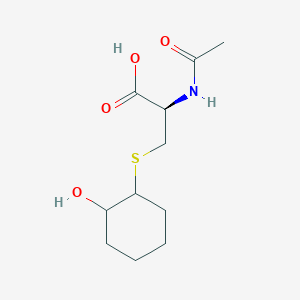
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)


